molecular formula C8H14ClN3O B2909168 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride CAS No. 2172030-92-9

1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride

Cat. No.: B2909168
CAS No.: 2172030-92-9
M. Wt: 203.67
InChI Key: ZRAFVEMENBBCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is 1S/C8H12N2O.ClH/c1-2-10-6-9-7-5-11-4-3-8(7)10;/h6H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Mechanism of Action

While specific information on the mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is not available, some imidazole derivatives have shown good antimicrobial potential .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Properties

IUPAC Name

1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-2-11-7-3-4-12-5-6(7)10-8(11)9;/h2-5H2,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFVEMENBBCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)N=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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